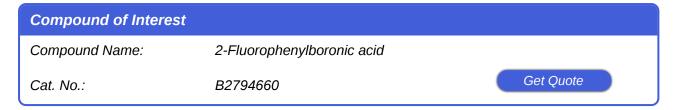


Application Notes and Protocols: 2Fluorophenylboronic Acid in Pharmaceutical Intermediates

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenylboronic acid (2-FPBA), with CAS Number 1993-03-9, is a versatile and indispensable reagent in modern medicinal chemistry and pharmaceutical development.[1][2] As a specialized chemical intermediate, it serves as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][3] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to create intricate biaryl structures.[1][3][4] These biaryl motifs are prevalent in a wide range of marketed drugs, particularly those targeting cancer and cardiovascular diseases.[1][5]

The strategic incorporation of a fluorine atom at the ortho position of the phenylboronic acid moiety offers significant advantages in drug design. This substitution can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially enhancing metabolic stability, improving cell membrane penetration through increased lipophilicity, and increasing binding affinity to target receptors.[3] The high purity and consistent quality of 2-FPBA are paramount to ensure high yields, minimize side reactions, and prevent unwanted byproducts in the final API.[3][6]

Key Applications in Pharmaceutical Synthesis



2-Fluorophenylboronic acid is a key starting material or intermediate in the synthesis of various pharmaceuticals. Its application in forming C-C bonds is crucial for building the core scaffolds of numerous drugs.

Synthesis of Biphenyl Derivatives for APIs

The creation of biaryl (or biphenyl) structures is a foundational step in the synthesis of many drugs. The Suzuki-Miyaura reaction is one of the most efficient methods for this transformation, prized for its versatility and functional group tolerance.[4][7] 2-FPBA is frequently used to introduce a 2-fluorophenyl group into a target molecule, a common moiety in pharmacologically active compounds.[8]

Example: Synthesis of Fluorinated Biphenyls

Fluorinated biphenyls are important scaffolds in medicinal chemistry. The Suzuki-Miyaura coupling reaction between an aryl halide and **2-fluorophenylboronic acid** provides a direct route to these structures. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[7]

Experimental Protocols

The following section provides a detailed, generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction using **2-fluorophenylboronic acid**.

Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of an aryl halide with **2-fluorophenylboronic acid**.

Materials and Reagents:

- Aryl Halide (e.g., Aryl Bromide, Iodide) (1.0 mmol, 1.0 equiv)
- 2-Fluorophenylboronic acid (1.2 1.5 mmol, 1.2 1.5 equiv)
- Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.01 0.05 mmol, 1-5 mol%)



- Base (e.g., K₂CO₃, Na₂CO₃, CS₂CO₃, K₃PO₄) (2.0 3.0 mmol, 2.0 3.0 equiv)
- Solvent (e.g., Toluene, Dioxane, THF, DMF/Water mixture)
- Inert Gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- · Magnetic stirrer and heating mantle
- Deionized Water
- Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
- Brine (saturated NaCl solution)
- Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), **2-fluorophenylboronic acid** (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).
 Repeat this process three times to ensure an oxygen-free atmosphere.
- Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) to the flask via syringe. The reaction mixture is typically heterogeneous.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.



- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
- Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling can vary based on the specific substrates, catalyst, base, and solvent system used. The following tables summarize representative quantitative data for such reactions.

Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yields



Aryl Halide	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Referen ce
1-Bromo- 4- fluoroben zene	G- COOH- Pd-10	K₂CO₃	DMF/H₂ O	110	8	~98%	[9]
1-Bromo- 2- fluoroben zene	G- COOH- Pd-10	K₂CO₃	DMF/H₂ O	110	24	~90%	[9]
3- Chloroac etopheno ne	NiCl ₂ (PP h ₃) ₂ (10%)	КзРО4	n- hexanol	110	0.5	87%	[10]
Pyridine- 2-sulfonyl fluoride	Pd(dppf) Cl ₂ (10%)	Na₃PO4	Dioxane	100	24	75%	[4]

Table 2: Purity and Specifications of **2-Fluorophenylboronic Acid**

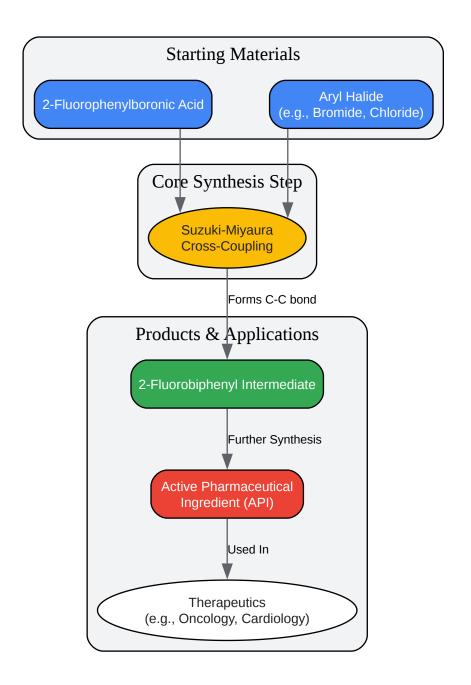
Parameter	Specification		
CAS Number	1993-03-9[1]		
Molecular Formula	C ₆ H ₆ BFO ₂ [11]		
Molecular Weight	139.92 g/mol [11][12]		
Appearance	White to off-white crystalline powder		
Purity (Assay)	≥98.0%[6]		
Storage	Store at room temperature[13]		

Visualizations



Logical Relationship Diagram

This diagram illustrates the central role of **2-Fluorophenylboronic acid** in the synthesis of pharmaceutical intermediates via the Suzuki-Miyaura coupling reaction.



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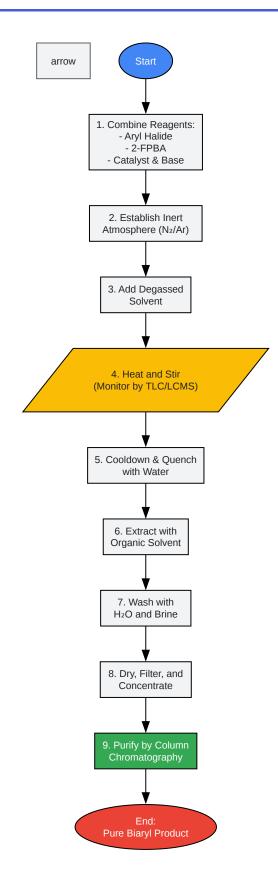
Caption: Role of 2-FPBA in the pharmaceutical synthesis pipeline.



Experimental Workflow Diagram

This flowchart provides a visual representation of the Suzuki-Miyaura coupling protocol described above.





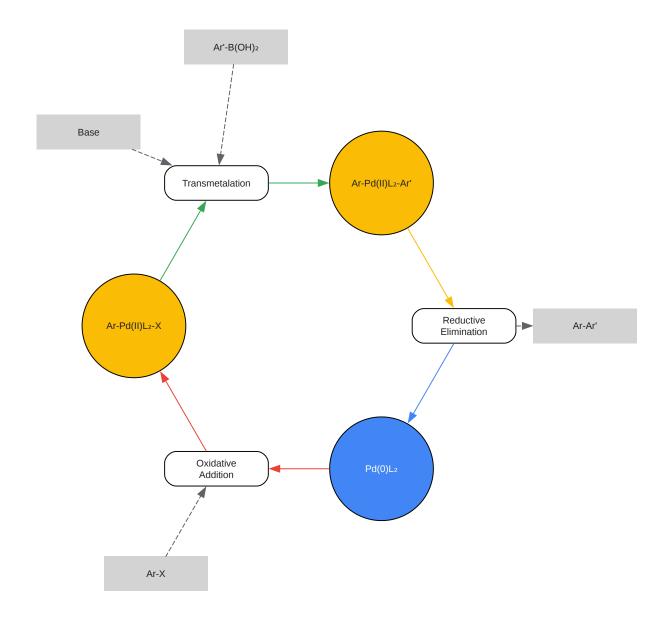
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Caption: Step-by-step workflow for Suzuki-Miyaura coupling.



Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.





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Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

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